CID 45588390

Description

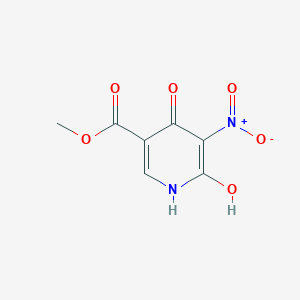

CID 45588390 is a chemical compound identified in the vacuum-distilled fractions of Citrus essential oil (CIEO) . Its structure (Figure 1B) and analytical characterization, including gas chromatography-mass spectrometry (GC-MS) and mass spectral data, confirm its identity as a terpenoid derivative . The compound was isolated via vacuum distillation, with its content quantified across CIEO fractions (Figure 1C–D).

Properties

InChI |

InChI=1S/C7H6N2O6/c1-15-7(12)3-2-8-6(11)4(5(3)10)9(13)14/h2H,1H3,(H2,8,10,11) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKYOFYOTZRQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=C(C1=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CNC(=C(C1=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4,6-dihydroxy-5-nitronicotinate involves several steps. One common method includes the nitration of methyl 4,6-dihydroxy nicotinate. The reaction typically requires a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the nicotinate ring.

Industrial Production Methods

Industrial production of Methyl 4,6-dihydroxy-5-nitronicotinate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dihydroxy-5-nitronicotinate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with the nitro group reduced to an amino group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4,6-dihydroxy-5-nitronicotinate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4,6-dihydroxy-5-nitronicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 45588390 belongs to the terpenoid class, sharing structural motifs with oscillatoxin derivatives (Figure 1, ). Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Oscillatoxin Derivatives

Notes:

- Structural similarities : All compounds feature macrocyclic or polycyclic backbones with functional group variations (e.g., methyl, hydroxyl). This compound’s terpene scaffold aligns with oscillatoxins’ lactone rings, though its exact substituents differ .

- Analytical methods : this compound was characterized using GC-MS and vacuum distillation, whereas oscillatoxins were analyzed via LC-MS and NMR, reflecting differences in polarity and isolation strategies .

- Functional implications: Oscillatoxins are marine cyanobacterial toxins with ionophoric activity, while this compound’s citrus origin suggests roles in plant defense or aroma. Functional divergence arises from structural nuances (e.g., lactone vs. terpene rings) .

Methodological Considerations in Comparative Studies

Comparative analyses rely on cheminformatics tools and spectral databases. For example:

- PubChem CID cross-referencing: Structural similarity searches (e.g., using Tanimoto coefficients) link this compound to oscillatoxins, despite taxonomic differences .

- Mass spectrometry: Source-induced collision-induced dissociation (CID) in ESI-MS differentiates isomers (e.g., ginsenosides), a technique applicable to terpenoid comparisons .

- Physicochemical profiling : Parameters like log P, solubility, and bioavailability (e.g., oscillatoxin D’s lipophilicity vs. This compound’s volatility) are critical for functional predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.